Acetaldehyde, imino-, (E)-
Description
Historical Trajectories of Imine Chemistry and the Emergence of (E)-Iminoacetaldehyde Research
The study of imines, functional groups containing a carbon-nitrogen double bond (C=N), dates back to the 19th century. The German chemist Hugo Schiff first synthesized these compounds, which are often referred to as Schiff bases. numberanalytics.comtestbook.com The term "imine" itself was later coined in 1883 by Albert Ladenburg. wikipedia.orgtestbook.comacs.org Historically, imine chemistry has been a cornerstone of organic synthesis, providing versatile intermediates for creating a wide array of nitrogen-containing compounds, from heterocycles to pharmaceuticals. numberanalytics.comwikipedia.orgtestbook.com The formation of imines typically occurs through the condensation reaction between an aldehyde or a ketone and a primary amine. numberanalytics.comacs.org
The emergence of research specifically focused on (E)-iminoacetaldehyde is a more recent development, driven largely by advancements in computational chemistry and radioastronomy. Scientists began to theorize about the existence of simpler biomolecule precursors in space. Theoretical studies proposed that iminoacetaldehyde could be a key intermediate in the formation of molecules like ethanolamine, a component of phospholipids (B1166683) in cell membranes. uni-muenchen.de This hypothesis spurred investigations into its formation pathways, stability, and spectroscopic signatures, which are crucial for its potential detection in the interstellar medium. uni-muenchen.deresearchgate.net Theoretical models suggest that (E)-iminoacetaldehyde can be formed from the reaction of protonated vinyl alcohol with azanone or through the reaction of formaldehyde (B43269) with hydrogen cyanide, both of which are plausible processes in interstellar conditions. researchgate.netchemrxiv.orgresearchgate.net
Contemporary Research Paradigms and Challenges in (E)-Iminoacetaldehyde Science
Modern research on (E)-iminoacetaldehyde is predominantly centered on its characterization as a potential interstellar molecule. A significant paradigm involves using high-level quantum chemical calculations to predict its properties, followed by laboratory experiments aimed at confirming these predictions and providing definitive spectroscopic data for astronomical searches. researchgate.netresearchgate.netaanda.org For instance, researchers have successfully characterized conformers of 2-iminoacetaldehyde, including the (E)-isomer, using cryogenic matrix isolation techniques after the UV irradiation of 2-azidoacetaldehyde. researchgate.net
However, the study of (E)-iminoacetaldehyde is not without its challenges. One of the primary difficulties is that many simple imines are not well-characterized spectroscopically, which hampers their detection in space. researchgate.net The molecule exists in several conformations with relatively low energy barriers for interconversion, making it difficult to isolate and study a single form under typical laboratory conditions, although these low temperatures are characteristic of the interstellar medium. researchgate.net Furthermore, its transient nature and reactivity mean it can readily convert into other molecules, complicating its synthesis and isolation. nih.gov For example, in aqueous solutions, it is known to hydrolyze. researchgate.net
Fundamental Theoretical Frameworks Informing (E)-Iminoacetaldehyde Investigations
Theoretical and computational chemistry provides the foundational framework for nearly all modern investigations into (E)-iminoacetaldehyde. Ab initio methods, which are based on first principles of quantum mechanics, are essential tools. Among the most utilized are Coupled Cluster (CC) theories, particularly with single, double, and perturbative triple excitations (CCSD(T)), often combined with explicitly correlated F12 methods. researchgate.netaanda.org These high-accuracy approaches are employed to determine molecular structures, relative stabilities of different isomers, and to predict precise spectroscopic parameters (like rotational and distortion constants) needed for radioastronomy. researchgate.netaanda.org
Density Functional Theory (DFT) is another widely used computational method, often for exploring potential energy surfaces and reaction pathways due to its favorable balance of computational cost and accuracy. chemrxiv.orgresearchgate.net Automated reaction path searching algorithms, coupled with DFT, have been used to explore the complex network of reactions that could lead to the formation of (E)-iminoacetaldehyde and its isomers from simple precursors like formaldehyde and hydrogen cyanide. chemrxiv.orgresearchgate.net These theoretical studies are critical for guiding experimental searches and for interpreting observational data, providing invaluable insights into the prebiotic chemistry of the universe. chemrxiv.orgresearchgate.net
Detailed Research Findings
Spectroscopic Data for Iminoacetaldehyde Conformers
To aid in the laboratory or astronomical detection of iminoacetaldehyde, detailed spectroscopic data has been calculated using high-level computational methods. The table below presents the rotational and distortion constants for the two most stable conformers of iminoacetaldehyde, identified as 10-HNCHCHO (the lowest energy form, corresponding to an (E)-configuration) and 9-HNCHCHO. aanda.org
| Spectroscopic Constant | 10-HNCHCHO ((E)-Iminoacetaldehyde) | 9-HNCHCHO |
| Rotational Constants (MHz) | ||
| A | 20054.4 | 20138.8 |
| B | 5865.5 | 5868.5 |
| C | 4543.1 | 4543.3 |
| Quartic Distortion Constants (kHz) | ||
| ΔJ | 1.83 | 1.84 |
| ΔJK | -11.59 | -11.55 |
| ΔK | 114.7 | 114.2 |
| δJ | 0.44 | 0.44 |
| δK | 4.89 | 4.82 |
Data sourced from theoretical calculations at the CCSD(T)-F12/cc-pCVTZ-F12 level of theory. aanda.org
Thermodynamic Data for the Formation of Iminoacetaldehyde Isomers
The formation of (E)- and (Z)-iminoacetaldehyde from the reaction of formaldehyde (HCHO) with hydrogen cyanide (HCN) and its isomer hydrogen isocyanide (HNC) has been studied theoretically. The following table summarizes the calculated activation energies and reaction energies for these pathways. chemrxiv.org
| Reaction | Activation Energy (ΔG‡) (kcal mol⁻¹) | Reaction Energy (ΔG) (kcal mol⁻¹) | Product |
| HCHO + HCN | 79.44 | -2.68 | (E)-2-iminoacetaldehyde |
| HCHO + HNC | 66.29 | -11.58 | (Z)-2-iminoacetaldehyde |
These findings indicate that both isomers form via exothermic pathways, with the formation of the (Z)-isomer being more thermodynamically favorable. chemrxiv.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
143508-97-8 |
|---|---|
Molecular Formula |
C2H3NO |
Molecular Weight |
57.05 g/mol |
IUPAC Name |
2-iminoacetaldehyde |
InChI |
InChI=1S/C2H3NO/c3-1-2-4/h1-3H |
InChI Key |
PJXKDAHSYZDMOY-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E Iminoacetaldehyde and Its Precursors
Direct Synthesis Routes for (E)-Iminoacetaldehyde in Gas and Solution Phases
Direct synthesis of (E)-iminoacetaldehyde involves the formation of the imine from immediate precursors in a single step. These methods are tailored to the phase in which the compound is required, primarily for spectroscopic studies in the gas phase or as a reactive intermediate in solution.
The generation of (E)-iminoacetaldehyde in the gas phase is of significant interest for spectroscopic and mechanistic studies. Due to its high reactivity, vapor-phase synthesis often involves high-energy processes or the reaction of simple precursors under controlled conditions. While specific experimental details for (E)-iminoacetaldehyde are scarce in the literature, analogies can be drawn from the synthesis of related simple imines.
One potential method involves the pyrolysis of suitable precursors . For instance, the pyrolysis of aminoacetonitrile (B1212223) could, in principle, lead to the formation of iminoacetaldehyde through the elimination of hydrogen cyanide, although this pathway is speculative and would likely yield a mixture of products. Another plausible route is the gas-phase reaction of vinylamine (B613835) with an oxidizing agent.
A more controlled approach involves the reaction of atomic nitrogen with ethylene . This method has been explored for the formation of various nitrogen-containing compounds in simulated interstellar environments and could potentially be adapted for the synthesis of iminoacetaldehyde.
Finally, flash vacuum pyrolysis (FVP) of specifically designed precursors offers a powerful technique for generating highly reactive molecules in the gas phase. A potential precursor for (E)-iminoacetaldehyde could be an N-protected aminoacetaldehyde derivative that cleanly eliminates the protecting group upon heating under high vacuum.
The synthesis of (E)-iminoacetaldehyde in solution is challenging due to its instability in the presence of nucleophiles, including water. masterorganicchemistry.com The primary method for forming imines in solution is the condensation of a primary amine with an aldehyde or ketone . masterorganicchemistry.com In the case of (E)-iminoacetaldehyde, this would involve the reaction of aminoacetaldehyde with itself or the reaction of glyoxal (B1671930) with ammonia (B1221849). However, these reactions are often reversible and can lead to complex mixtures of products, including oligomers and polymers.
A more controlled approach is the careful deprotection of a protected aminoacetaldehyde derivative . For example, the hydrolysis of aminoacetaldehyde dimethyl acetal (B89532) under mildly acidic conditions could transiently generate aminoacetaldehyde, which could then exist in equilibrium with its imine tautomer. The success of this approach hinges on the ability to trap the imine in situ before it undergoes further reactions.
The direct reaction of an aldehyde with aqueous ammonia can also be a viable route for imine synthesis, as demonstrated in three-component reactions for the preparation of more complex imines. organic-chemistry.org This suggests that under carefully controlled pH and temperature, a reaction between glyoxal and ammonia could favor the formation of iminoacetaldehyde.
| Precursor 1 | Precursor 2 | Conditions | Product | Ref. |
| Aromatic Aldehyde | Alkyl Bromide | Aqueous Ammonia | Substituted Imine | organic-chemistry.org |
| Aldehyde | Primary Amine | Solvent-free, Amberlyst® 15 | Imine | peerj.comresearchgate.net |
| Aldehyde/Ketone | Primary Amine | Water, Microwave irradiation | Imine | researchgate.net |
Indirect Synthetic Pathways and Precursor Chemistry for (E)-Iminoacetaldehyde
Indirect synthetic pathways involve the formation of a precursor molecule that can be subsequently converted to (E)-iminoacetaldehyde. This approach can offer better control over the generation of the final product.
One of the most promising precursors is aminoacetonitrile . This compound is known to be an important prebiotic molecule and can be synthesized from the reaction of glycolonitrile (B6354644) with ammonia. kaist.ac.kr While aminoacetonitrile is stable, it is in tautomeric equilibrium with the corresponding ketenimine. Although not directly leading to iminoacetaldehyde, this chemistry highlights the potential for related C-N bond-forming reactions to serve as indirect routes.
Another important class of precursors is protected aminoacetaldehydes . These include N-Boc-2-aminoacetaldehyde and aminoacetaldehyde dimethyl acetal. These compounds are stable and can be synthesized through various methods. For example, N-Boc-2-aminoacetaldehyde can be prepared by the oxidation of N-Boc-2-aminoethanol. Aminoacetaldehyde dimethyl acetal is synthesized from the reaction of chloroacetaldehyde (B151913) dimethyl acetal with ammonia. The deprotection of these precursors under specific conditions can then lead to the in-situ generation of aminoacetaldehyde, which is a direct precursor to (E)-iminoacetaldehyde.
The pyrolysis of vinyl azides is another potential indirect route. nih.govnih.gov The thermolysis of a suitably substituted vinyl azide (B81097) could lead to the formation of a 2H-azirine intermediate, which could then rearrange to form (E)-iminoacetaldehyde. This method has been successfully employed for the synthesis of other nitrogen-containing heterocycles. nih.gov
| Precursor | Intermediate | Target Compound | Ref. |
| Glycolonitrile | Aminoacetonitrile | (potential for tautomerization) | kaist.ac.kr |
| N-Boc-2-aminoethanol | N-Boc-2-aminoacetaldehyde | (deprotection) | kaist.ac.kr |
| Chloroacetaldehyde dimethyl acetal | Aminoacetaldehyde dimethyl acetal | (deprotection and hydrolysis) | kaist.ac.kr |
| Substituted Vinyl Azide | 2H-Azirine | (rearrangement) | nih.govnih.gov |
Stereoselective and Enantioselective Approaches to Iminoacetaldehyde Isomers and Analogues
While (E)-iminoacetaldehyde itself is achiral, the principles of stereoselective and enantioselective synthesis are crucial for the preparation of its chiral analogues, which are important building blocks in organic synthesis. The stereochemistry of the C=N double bond (E/Z isomerism) and the introduction of chirality at the α-carbon are the primary focuses of these methodologies.
The E/Z stereoselectivity in imine formation is often controlled by thermodynamic factors, with the trans (E) isomer generally being more stable. However, kinetic control can be achieved under specific reaction conditions or through the use of catalysts. For simple aliphatic imines, the energy barrier for isomerization is often low, leading to an equilibrium mixture of isomers.
For the enantioselective synthesis of chiral α-amino aldehydes and their corresponding imines , several strategies have been developed. One common approach is the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Another powerful method is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This includes the use of chiral organocatalysts and transition-metal complexes. For example, enantioselective α-amination of aldehydes and ketones can lead to chiral α-amino carbonyl compounds, which are direct precursors to chiral imines. nih.gov
| Reaction Type | Catalyst/Auxiliary | Product | Ref. |
| Asymmetric α-amination | Chiral organocatalyst | Chiral α-amino aldehyde | nih.gov |
| Asymmetric aza-Henry reaction | Cinchona alkaloid catalyst | Chiral β-nitroamine | rsc.org |
| Aldol reaction of imines | Chiral catalyst | Chiral β-amino alcohol | dicp.ac.cn |
| Allylation of imines | Chiral catalyst | Chiral homoallylic amine | dicp.ac.cn |
Green Chemistry Principles in the Synthesis of (E)-Iminoacetaldehyde
The application of green chemistry principles to the synthesis of imines aims to reduce the environmental impact of chemical processes. researchgate.net This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Solvent-free synthesis is a key green chemistry approach. The condensation of aldehydes and amines to form imines can often be carried out without a solvent, especially when one of the reactants is a liquid. peerj.comresearchgate.net This minimizes waste and simplifies product purification.
The use of heterogeneous catalysts , such as Amberlyst® 15, offers several advantages. peerj.comresearchgate.net These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and cost.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net Microwave heating can lead to significantly shorter reaction times and higher yields compared to conventional heating methods, often under solvent-free conditions.
Biocatalysis , the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. Enzymes operate under mild conditions (pH, temperature) and can exhibit high selectivity. mdpi.com For instance, D-amino acid oxidase has been used for the enzymatic synthesis of imines from primary amines. mdpi.com The enzymatic synthesis of aldehydes, which are precursors to imines, has also been extensively reviewed. core.ac.uknih.gov
| Green Chemistry Approach | Example | Advantages | Ref. |
| Solvent-free synthesis | Condensation of aldehydes and amines without solvent | Reduced waste, simplified purification | peerj.comresearchgate.net |
| Heterogeneous catalysis | Use of Amberlyst® 15 | Easy catalyst separation and reuse | peerj.comresearchgate.net |
| Microwave-assisted synthesis | Imine formation under microwave irradiation | Shorter reaction times, higher yields | researchgate.net |
| Biocatalysis | Enzymatic oxidation of primary amines | Mild reaction conditions, high selectivity | mdpi.com |
| Use of greener solvents | Water as a solvent for imine synthesis | Environmentally benign, low cost | researchgate.netacs.org |
| Autocatalytic synthesis | Synthesis in supercritical CO2 | Traceless solvent and promoter | chemistryviews.org |
Mechanistic Organic Chemistry and Reactivity of E Iminoacetaldehyde
Nucleophilic Addition Reactions to the Imine Moiety of (E)-Iminoacetaldehyde
The carbon-nitrogen double bond in (E)-iminoacetaldehyde is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the imine carbon, leading to a tetrahedral intermediate.
The addition of carbon-based nucleophiles to imines is a fundamental carbon-carbon bond-forming reaction. For (E)-iminoacetaldehyde, this reaction is expected to proceed readily, although the N-unsubstituted nature of the imine can present challenges due to its generally lower electrophilicity compared to N-substituted imines. nih.gov
Theoretical studies on the addition of organometallic reagents to simple imines suggest that the reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, the addition of organolithium or Grignard reagents is expected to be a facile process. Computational models predict a highly asynchronous transition state where the formation of the C-C bond is significantly advanced.
A theoretical investigation into the 1,2-addition of benzylamine (B48309) to crotonaldehyde, an α,β-unsaturated aldehyde, provides insights into the analogous reaction with (E)-iminoacetaldehyde. scielo.brresearchgate.net This study highlights the necessity of acid catalysis to lower the activation energy for the nucleophilic attack at the carbonyl/imine carbon. scielo.brresearchgate.net In the case of (E)-iminoacetaldehyde, protonation of the imine nitrogen would significantly enhance the electrophilicity of the imine carbon, thereby facilitating the attack by carbon nucleophiles.
| Nucleophile Type | Expected Product | Mechanistic Notes |
| Organolithium Reagents | Secondary Amine | Proceeds via a highly polar, asynchronous transition state. |
| Grignard Reagents | Secondary Amine | Similar to organolithium reagents, with the magnesium acting as a Lewis acid. |
| Enolates | β-Amino Carbonyl Compound | Can be kinetically or thermodynamically controlled depending on the reaction conditions. |
| Cyanide | α-Amino Nitrile | A classic nucleophilic addition, often used in the Strecker synthesis of amino acids. |
The addition of heteroatom-based nucleophiles, such as amines, alcohols, and thiols, to the imine moiety of (E)-iminoacetaldehyde is also a key reaction. These reactions are often reversible and can be catalyzed by either acid or base.
Computational studies on the nucleophilic addition of amines to α,β-unsaturated carbonyl compounds indicate that 1,2-addition to the carbonyl/imine carbon is a kinetically favored process, especially under acid catalysis. scielo.brresearchgate.net The acid catalyst protonates the imine nitrogen, activating the C=N bond towards nucleophilic attack.
The addition of thiols to imines is another important transformation. Theoretical calculations have shown that this reaction can proceed via a concerted or stepwise mechanism, depending on the substituents and the presence of a catalyst. For N-unsubstituted imines like (E)-iminoacetaldehyde, the reaction is likely to be facilitated by protonation of the imine.
| Nucleophile | Expected Product | Mechanistic Insights from Theoretical Studies |
| Amines | Aminal | Reversible reaction, acid-catalyzed. The initial adduct can eliminate ammonia (B1221849) to reform the imine or a new imine. |
| Alcohols | Hemiaminal | Reversible and acid-catalyzed. The hemiaminal can be stable or undergo further reaction. |
| Thiols | Thiohemiaminal | Generally proceeds readily, with the potential for subsequent transformations. |
Pericyclic Reactions and Cycloadditions Involving (E)-Iminoacetaldehyde
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. (E)-Iminoacetaldehyde, with its conjugated π-system, is a potential substrate for various cycloaddition reactions. These reactions are governed by the principles of orbital symmetry.
[2+1] cycloadditions involve the addition of a carbene or a nitrene to the C=N double bond to form a three-membered aziridine (B145994) ring. The aziridination of alkenes is a well-studied process, and by analogy, the reaction with imines should also be feasible. libretexts.orgresearchgate.netnih.gov
Theoretical studies on the aziridination of alkenes suggest that the mechanism can be either concerted or stepwise, depending on the nature of the nitrene. acs.org For N-H imines, the reaction with a nitrene would lead to an N-unsubstituted aziridine. The stereochemistry of the reaction is a key aspect, with concerted pathways generally leading to stereospecific products.
(E)-Iminoacetaldehyde can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azomethine ylides, nitrile oxides, and diazoalkanes. researchgate.netdiva-portal.orgmdpi.comwikipedia.orgnih.gov These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings.
Computational studies on the 1,3-dipolar cycloaddition of azomethine ylides have shown that the reaction proceeds through a concerted, asynchronous transition state. researchgate.netmdpi.comnih.gov The regioselectivity of the addition is controlled by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. In the case of (E)-iminoacetaldehyde, the aldehyde group would exert a significant electronic influence on the regiochemical outcome.
| 1,3-Dipole | Expected Heterocyclic Product | Key Mechanistic Features from Computational Studies |
| Azomethine Ylide | Pyrrolidine | Concerted, asynchronous transition state. Regioselectivity is a key consideration. researchgate.netmdpi.comwikipedia.orgnih.gov |
| Nitrile Oxide | Isoxazoline | The reaction is expected to be highly regioselective. |
| Diazoalkane | Pyrazoline | Can be followed by tautomerization to the more stable pyrazole. |
(E)-Iminoacetaldehyde can function as a dienophile in aza-Diels-Alder reactions, where it reacts with a 1,3-diene to form a six-membered tetrahydropyridine (B1245486) ring. wikipedia.orgnih.govrsc.orgbeilstein-journals.org The presence of the electron-withdrawing aldehyde group is expected to activate the imine C=N bond towards cycloaddition.
The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise. wikipedia.org For N-unsubstituted imines, Lewis acid catalysis is often employed to enhance their reactivity as dienophiles. rsc.org Theoretical studies have shown that the stereochemistry of the reaction is highly dependent on the nature of the diene and the catalyst. nih.govresearchgate.net The endo/exo selectivity is a critical aspect, with the endo product often being kinetically favored due to secondary orbital interactions.
A computational analysis of aza-Diels-Alder reactions highlights the importance of frontier molecular orbital (FMO) theory in predicting the reactivity and selectivity. nih.gov The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the imine is the key orbital interaction that governs the reaction.
| Diene | Expected Product | Mechanistic Considerations |
| 1,3-Butadiene | Tetrahydropyridine | Concerted pathway is likely, with potential for Lewis acid catalysis. |
| Cyclopentadiene | Bicyclic Tetrahydropyridine | High stereoselectivity (endo/exo) is expected. |
| Danishefsky's Diene | Dihydropyridinone | A highly reactive diene that often leads to high yields and selectivity. beilstein-journals.org |
Rearrangement Processes and Isomerization Pathways of (E)-Iminoacetaldehyde Derivatives
The reactivity of (E)-iminoacetaldehyde and its derivatives is significantly influenced by their susceptibility to various rearrangement and isomerization processes. These transformations can alter the stereochemistry and constitution of the molecule, leading to a diverse array of chemical behaviors. The primary pathways include E/Z isomerization around the carbon-nitrogen double bond and imine-enamine tautomerism.
E/Z Isomerization:
Like other imines, (E)-iminoacetaldehyde can undergo isomerization to its (Z)-geometric isomer. This process can be initiated through thermal, photochemical, or acid-catalyzed pathways.
Thermal and Photochemical Isomerization: Thermal isomerization involves the rotation around the C=N bond, which generally has a significant energy barrier. Photochemical isomerization, on the other hand, can proceed by exciting the imine to an electronic excited state where the rotational barrier is lower. Upon relaxation, it can return to either the (E) or (Z) ground state.
Acid-Catalyzed Isomerization: In the presence of an acid, the imine nitrogen is protonated to form an iminium ion. This protonation lowers the energy barrier for rotation around the C=N bond, facilitating the interconversion between the (E) and (Z) isomers. The mechanism can proceed through direct rotation of the protonated imine or via a nucleophilic addition-elimination pathway where a nucleophile adds to the iminium ion, allowing for rotation around the now single C-N bond, followed by elimination to form the other isomer.
| Isomerization Pathway | Description | Key Intermediates |
| Thermal | Requires overcoming a significant energy barrier for rotation around the C=N double bond. | High-energy transition state |
| Photochemical | Involves electronic excitation to a state with a lower rotational barrier. | Excited state imine |
| Acid-Catalyzed | Protonation of the imine nitrogen lowers the rotational barrier. | Iminium ion |
Imine-Enamine Tautomerism:
(E)-Iminoacetaldehyde, possessing an α-hydrogen, can exist in equilibrium with its tautomeric enamine form, 2-amino-ethen-1-ol. wikipedia.orgthieme.de This tautomerism is analogous to the keto-enol tautomerism observed in carbonyl compounds. wikipedia.org The equilibrium generally favors the imine form due to the greater thermodynamic stability of the C=N double bond compared to the C=C double bond in the enamine. youtube.com However, the presence of the enamine tautomer, even in small concentrations, can be significant as enamines are excellent nucleophiles and can participate in reactions that the imine form cannot. thieme.deresearchgate.net
Rearrangement Reactions:
While specific rearrangement reactions of (E)-iminoacetaldehyde itself are not extensively documented, derivatives of imines, such as oximes, readily undergo well-known rearrangements. The Beckmann rearrangement, for instance, involves the transformation of an oxime into an amide under acidic conditions. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via the migration of a group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org For an aldoxime derived from acetaldehyde, this rearrangement would lead to the formation of N-methylformamide.
Electrophilic Activation and Reactivity Tuning of the Imine Group in (E)-Iminoacetaldehyde
The imine group of (E)-iminoacetaldehyde possesses a carbon atom that is electrophilic, though generally less so than the carbonyl carbon of acetaldehyde. The reactivity of this electrophilic center can be significantly enhanced through various activation strategies, a process often referred to as reactivity tuning.
The most common method for electrophilic activation of an imine is through the use of Brønsted or Lewis acids.
Brønsted Acid Catalysis: Protonation of the imine nitrogen by a Brønsted acid generates a highly reactive iminium ion. The positive charge on the nitrogen atom greatly increases the electrophilicity of the imine carbon, making it more susceptible to attack by weak nucleophiles. This is a fundamental principle in reactions such as the Mannich reaction.
Lewis Acid Catalysis: Lewis acids can coordinate to the lone pair of electrons on the imine nitrogen. acs.orgresearchgate.net This coordination polarizes the C=N bond, increasing the partial positive charge on the carbon atom and thus enhancing its electrophilicity. acs.orgresearchgate.net Common Lewis acids used for this purpose include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and titanium tetrachloride (TiCl₄). nih.gov The choice of Lewis acid can influence the stereochemical outcome of nucleophilic additions. nih.gov
| Activation Method | Mechanism of Action | Effect on Imine |
| Brønsted Acid | Protonation of the imine nitrogen. | Formation of a highly electrophilic iminium ion. |
| Lewis Acid | Coordination to the imine nitrogen. | Increased polarization of the C=N bond and enhanced electrophilicity of the carbon. |
Reactivity tuning can also be achieved by modifying the substituents on the imine. For derivatives of (E)-iminoacetaldehyde, attaching an electron-withdrawing group to the nitrogen atom would increase the electrophilicity of the imine carbon. Conversely, an electron-donating group on the nitrogen would decrease its electrophilicity. This principle is utilized in the design of substrates for specific synthetic transformations.
Radical Chemistry Involving (E)-Iminoacetaldehyde
The chemistry of (E)-iminoacetaldehyde also extends into the realm of radical reactions. The imine functional group can participate in radical reactions in several ways, either as a precursor to radical species or as a target for radical addition.
Formation of α-Amino Radicals:
One of the key radical processes involving imines is the formation of α-amino radicals. The photochemical single-electron reduction of imine derivatives is a powerful method for generating these radical intermediates. acs.org This umpolung strategy reverses the typical electrophilic nature of the imine carbon, allowing it to act as a nucleophilic radical species. acs.org These α-amino radicals can then engage in a variety of bond-forming reactions, including radical-radical coupling and addition to electrophiles. acs.org
Radical Addition to the Imine Double Bond:
The C=N double bond of (E)-iminoacetaldehyde can act as an acceptor for radical species. Nucleophilic radicals can add to the electrophilic imine carbon, a process that can be facilitated by Lewis acid activation of the imine. nih.gov This type of reaction is valuable for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position to the nitrogen atom.
Formation from Radical Precursors:
Theoretical studies have shown that iminoacetaldehyde (NH=CHCHO) is a major product from the oxidation of aminoacetaldehyde initiated by hydroxyl (•OH) radicals in the atmosphere. mdpi.comresearchgate.net The reaction proceeds through the formation of radical intermediates such as NH₂•CHCHO and •NHCH₂CHO, which then react with molecular oxygen to yield iminoacetaldehyde and a hydroperoxyl radical (HO₂•). mdpi.comresearchgate.net This highlights a significant pathway for the formation of (E)-iminoacetaldehyde through radical chemistry.
| Radical Process | Description | Key Intermediates / Products |
| Single-Electron Reduction | Photochemical reduction of the imine to form a radical anion. | α-Amino radical |
| Radical Addition | Addition of a nucleophilic radical to the imine carbon. | α-Substituted amine radical |
| Radical-Initiated Oxidation | Oxidation of aminoacetaldehyde by •OH radicals. | NH₂•CHCHO, •NHCH₂CHO, Iminoacetaldehyde |
Furthermore, photochemical excitation of imines can lead to the generation of radical intermediates that can undergo cyclization reactions, providing a pathway to complex heterocyclic structures. rsc.orgsemanticscholar.orgresearchgate.net
Theoretical and Computational Chemistry of E Iminoacetaldehyde
Quantum Mechanical Characterization of (E)-Iminoacetaldehyde Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic landscape of (E)-Iminoacetaldehyde. High-level ab initio methods, such as coupled cluster calculations, provide a detailed picture of its structure and bonding. rsc.org The molecule, with the chemical formula C₂H₃NO, possesses a planar structure characterized by a carbon-carbon single bond, a carbon-oxygen double bond (carbonyl group), and a carbon-nitrogen double bond (imine group).
The distribution of electrons in (E)-Iminoacetaldehyde is highly influenced by the electronegativity of the oxygen and nitrogen atoms. This results in significant bond polarity, with the oxygen and nitrogen atoms bearing partial negative charges and the adjacent carbon atoms bearing partial positive charges. This charge distribution is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the carbonyl and iminyl carbon atoms.
The bonding framework can be described using localized molecular orbitals, which represent the covalent bonds (σ and π bonds) and lone pairs of electrons. researchgate.net The molecule features a conjugated system of π-electrons across the O=C-C=N backbone, which influences its electronic absorption properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity, with the HOMO often associated with the lone pairs on the nitrogen or oxygen atoms and the LUMO centered on the π* orbitals of the C=O and C=N bonds.
| Computed Property | Value |
| Molecular Formula | C₂H₃NO |
| Molecular Weight | 57.05 g/mol |
| IUPAC Name | 2-iminoacetaldehyde |
| InChIKey | PJXKDAHSYZDMOY-UHFFFAOYSA-N |
| Canonical SMILES | C(=N)C=O |
Conformational Landscape and Stereochemical Dynamics of (E)-Iminoacetaldehyde
While the "(E)-" designation specifies the stereochemistry about the C=N bond, (E)-Iminoacetaldehyde can exist in different conformations due to rotation around the C-C single bond. Computational studies, particularly those employing high-level ab initio coupled cluster calculations at the CCSD(T)/CBS level of theory, have identified at least two stable conformers. rsc.org These conformers are distinguishable by the relative orientation of the carbonyl (C=O) and imine (C=N) groups.
These conformers can be photochemically interconverted. rsc.org Cryogenic matrix isolation techniques combined with UV irradiation have demonstrated that it is possible to switch between the different conformational states. rsc.org This photochemical dynamic is a key aspect of its stereochemical behavior. The energy barriers separating these conformers can be calculated using computational methods to understand the kinetics of their interconversion. nih.gov The relative stability of these conformers is determined by a delicate balance of steric and electronic effects, such as dipole-dipole interactions between the polar C=O and C=N groups.
| Conformer Feature | Description |
| Identified Conformers | At least two stable conformers have been identified through computational and spectroscopic methods. rsc.org |
| Interconversion | The conformers can be photochemically interconverted using UV irradiation in a cryogenic matrix. rsc.org |
| Basis of Conformational Difference | Rotation around the central C-C single bond, leading to different relative orientations of the C=O and C=N groups. |
Computational Elucidation of Reaction Mechanisms Involving (E)-Iminoacetaldehyde
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. rsc.orgsmu.edu For a reactive molecule like (E)-Iminoacetaldehyde, which contains both an aldehyde and an imine functional group, computational studies can predict reaction pathways, identify intermediates, and calculate activation energies.
The carbonyl and imine groups of (E)-Iminoacetaldehyde are primary sites for addition reactions. Transition state theory is used to locate the highest energy point along the reaction coordinate, known as the transition state (TS). The geometry and energy of the TS determine the rate and stereochemical outcome of the reaction. rsc.org
For nucleophilic additions, computational analysis can distinguish between different mechanistic possibilities. For example, in the addition of a nucleophile to the carbonyl carbon, calculations can model the trajectory of the incoming nucleophile and the breaking of the C=O π-bond. diva-portal.org The activation energy (ΔE≠) for such a reaction can be precisely calculated. researchgate.net Computational models find that for reactions under basic conditions, an early transition state is often observed, whereas acid-catalyzed reactions may proceed through a late transition state. rsc.org The nature of the transition state—whether it is "early" (resembling reactants) or "late" (resembling products)—has significant implications for selectivity. rsc.org
| Parameter | Computational Insight |
| Transition State (TS) Geometry | Provides the 3D structure of the highest energy point, revealing bond-making and bond-breaking processes. |
| Activation Energy (ΔE≠) | The energy difference between reactants and the TS, which is crucial for calculating reaction rates. researchgate.net |
| Imaginary Frequency | A single negative frequency in the vibrational analysis confirms a true first-order saddle point (transition state). |
| Reaction Path Following | Intrinsic Reaction Coordinate (IRC) calculations confirm that the TS connects the desired reactants and products. mdpi.com |
Cycloaddition reactions represent another important class of reactions for (E)-Iminoacetaldehyde, which can act as a heterodienophile. Reaction coordinate mapping is a computational technique used to describe complex, often non-Markovian, reaction dynamics by identifying a collective degree of freedom from the environment that is strongly coupled to the system. arxiv.orgaps.org This approach simplifies the simulation of the reaction dynamics by treating the most relevant environmental motions explicitly with the quantum system. arxiv.orgaps.org
In the context of a cycloaddition reaction, the reaction coordinate would describe the concerted or stepwise formation of new sigma bonds as the reactants approach each other. By mapping this coordinate, computational chemists can analyze the entire reaction pathway, identify any intermediates or competing transition states, and understand the dynamic factors that govern the reaction's outcome. nih.gov This method is particularly useful for understanding reactions where the surrounding environment or complex intramolecular motions play a crucial role. arxiv.org
Solvent Effects on (E)-Iminoacetaldehyde Reactivity: Ab Initio and DFT Studies
The chemical reactivity of a polar molecule like (E)-Iminoacetaldehyde can be significantly influenced by its environment, particularly the solvent. Ab initio and Density Functional Theory (DFT) studies can incorporate solvent effects through various models.
One common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.govdntb.gov.ua In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. tru.caresearchgate.net This method is computationally efficient and can capture the bulk electrostatic effects of the solvent, which can stabilize charged intermediates or transition states and thereby alter reaction barriers.
A more rigorous but computationally expensive approach involves explicit solvent models. Here, a finite number of individual solvent molecules are included in the quantum mechanical calculation. tru.caresearchgate.net This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. mdpi.com For reactions in aqueous media, ab initio molecular dynamics (AIMD) can be used to simulate the dynamic evolution of the solute and numerous explicit water molecules, providing a realistic picture of how solvent reorganization affects the reaction's free energy profile. nih.govrsc.org Given the polar C=O and N-H groups in (E)-Iminoacetaldehyde, explicit hydrogen bonding with protic solvents would be expected to play a major role in its reactivity.
Prediction and Validation of Spectroscopic Signatures for (E)-Iminoacetaldehyde
A crucial application of computational chemistry is the prediction of spectroscopic properties, which can then be used to identify and characterize a molecule in experiments. nih.gov For (E)-Iminoacetaldehyde, computational methods have been successfully used to predict its infrared (IR) and ultraviolet-visible (UV/Vis) spectra.
High-level ab initio calculations can accurately compute vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. rsc.org These predictions are invaluable for interpreting experimental spectra obtained through techniques like cryogenic matrix isolation infrared spectroscopy. The excellent agreement between the computed and experimental vibrational frequencies for the two conformers of 2-iminoacetaldehyde provides strong evidence for its successful synthesis and identification. rsc.org
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV/Vis spectrum. iastate.eduresearchgate.net Calculations for (E)-Iminoacetaldehyde have been validated by experimental UV/Vis spectroscopy, confirming the electronic transitions responsible for its absorption profile. rsc.org This synergy between computational prediction and experimental validation is essential for the unambiguous characterization of novel and reactive species. rsc.org
| Spectroscopic Data | Computational Prediction | Experimental Validation |
| Infrared (IR) Spectrum | Vibrational frequencies and intensities calculated using high-level ab initio methods. rsc.org | Confirmed by cryogenic matrix isolation IR spectroscopy, allowing for the identification of two distinct conformers. rsc.org |
| UV/Vis Spectrum | Electronic excitation energies and oscillator strengths calculated via methods like TD-DFT. iastate.edu | Validated by UV/Vis spectroscopy, characterizing the electronic transitions of the molecule. rsc.org |
Role of E Iminoacetaldehyde in Catalysis and Chemical Transformations
(E)-Iminoacetaldehyde as a Transient Intermediate in Organocatalytic Cycles
In the realm of organocatalysis, (E)-iminoacetaldehyde is frequently postulated as a fleeting intermediate in reactions involving primary amino acids or their derivatives as catalysts. These catalytic cycles often commence with the formation of an enamine or an iminium ion, where (E)-iminoacetaldehyde or its corresponding protonated form can be transiently generated.
One of the most prominent examples is the proline-catalyzed α-amination of aldehydes and ketones. In these reactions, the proline catalyst reacts with a carbonyl compound to form an enamine, which then attacks an electrophilic nitrogen source. While the primary focus is often on the enamine derived from the substrate aldehyde or ketone, the reverse reaction, the hydrolysis of the product, can transiently generate (E)-iminoacetaldehyde if the starting material is, for instance, aminoacetaldehyde.
The reactivity of these transient iminoacetaldehyde species is central to the catalytic cycle. The electrophilic character of the iminium ion allows for nucleophilic attack, while the nucleophilic nature of the corresponding enamine enables reactions with various electrophiles. Computational studies have been instrumental in elucidating the transition states and intermediates in these organocatalytic cycles, providing insights into the stereoselectivity observed in many of these transformations.
Table 1: Representative Organocatalytic Reactions Potentially Involving (E)-Iminoacetaldehyde as a Transient Intermediate
| Catalyst | Reactants | Product Type | Key Intermediate | Ref. |
| Proline | Aldehyde + Azodicarboxylate | α-Amino aldehyde | Enamine/Iminium | dicp.ac.cnbeilstein-journals.org |
| Chiral Primary Amine | Ketone + Nitro-olefin | γ-Nitroketone | Enamine | nih.govnii.ac.jp |
| Diarylprolinol Silyl (B83357) Ether | Aldehyde + α,β-Unsaturated Aldehyde | Michael Adduct | Iminium Ion | researchgate.net |
Metal-Catalyzed Reactions Featuring (E)-Iminoacetaldehyde as a Key Substrate or Product
Metal catalysts offer a complementary approach to harnessing the reactivity of (E)-iminoacetaldehyde. In these systems, the imine functionality can coordinate to the metal center, activating it for subsequent transformations.
A significant area of investigation is the metal-catalyzed hydrogenation of α-amino nitriles or the reductive amination of α-keto acids, which can proceed through an (E)-iminoacetaldehyde intermediate to afford amino alcohols. For instance, rhodium and iridium complexes have been effectively employed for the asymmetric hydrogenation of α-amino ketones to produce chiral vicinal amino alcohols. While the substrate is often more complex than aminoacetaldehyde itself, the fundamental transformation involves the reduction of an imine or a related species.
Conversely, metal-catalyzed oxidation of amino alcohols can lead to the formation of (E)-iminoacetaldehyde. The selective oxidation of the alcohol moiety without affecting the amine is a challenge that can be addressed by carefully choosing the metal catalyst and reaction conditions. The in situ generated (E)-iminoacetaldehyde can then be trapped by a suitable nucleophile in a one-pot process.
Table 2: Examples of Metal-Catalyzed Transformations Related to (E)-Iminoacetaldehyde
| Metal Catalyst | Reaction Type | Substrate/Product Relationship | Potential Relevance to (E)-Iminoacetaldehyde | Ref. |
| Ru-BINAP | Asymmetric Hydrogenation | α-Amino Ketone to Amino Alcohol | Model for (E)-Iminoacetaldehyde reduction | nih.govdntb.gov.ua |
| Rh-DIPAMP | Asymmetric Hydrogenation | Enamide to Chiral Amine | Analogous reduction of a C=N bond | nih.gov |
| Pd/C | Dehydrogenation | Amino Alcohol to Amino Aldehyde | Potential route to (E)-Iminoacetaldehyde | rsc.org |
Enantioselective and Diastereoselective Transformations Utilizing (E)-Iminoacetaldehyde Equivalents
Given the chirality often present in the target molecules, the development of enantioselective and diastereoselective transformations involving (E)-iminoacetaldehyde or its equivalents is of paramount importance. Chiral catalysts, both organocatalysts and metal complexes, are employed to control the stereochemical outcome of these reactions.
In organocatalysis, the use of chiral primary or secondary amines as catalysts allows for the formation of chiral enamines or iminium ions from achiral starting materials. When these transient species, which can be considered equivalents of (E)-iminoacetaldehyde, react with prochiral electrophiles, new stereocenters are created with high levels of enantioselectivity. For example, the Michael addition of aldehydes to nitroolefins, catalyzed by chiral diarylprolinol silyl ethers, proceeds through a chiral iminium ion intermediate and affords the product with excellent enantiomeric excess.
Metal-catalyzed reactions often utilize chiral ligands to induce asymmetry. For instance, the asymmetric hydrogenation of a C=N bond in an (E)-iminoacetaldehyde precursor, catalyzed by a chiral rhodium-phosphine complex, can lead to the formation of a chiral amino alcohol. The stereochemical outcome is determined by the coordination of the substrate to the chiral metal center and the subsequent delivery of hydrogen from a specific face.
The diastereoselectivity of reactions involving (E)-iminoacetaldehyde equivalents is also a critical consideration, particularly when the reaction creates two or more new stereocenters. The relative orientation of the reactants in the transition state, dictated by the catalyst and reaction conditions, determines the diastereomeric ratio of the product.
Table 3: Stereoselective Reactions with (E)-Iminoacetaldehyde Equivalents
| Catalyst/Ligand | Reaction Type | Substrate Equivalent | Stereochemical Outcome | Ref. |
| (S)-Proline | Mannich Reaction | Aldehyde + Imine | High Enantioselectivity | rsc.org |
| Chiral Phosphoric Acid | Aza-Friedel-Crafts Reaction | Imine | High Enantioselectivity | semanticscholar.org |
| Rh-(R,R)-Me-DuPhos | Asymmetric Hydrogenation | N-Acetyl Enamine | High Enantioselectivity | dntb.gov.ua |
Development of Novel Catalytic Systems for In Situ Generation and Utilization of (E)-Iminoacetaldehyde
The high reactivity and instability of (E)-iminoacetaldehyde necessitate the development of catalytic systems that can generate it in situ and immediately channel it into a desired reaction pathway. This approach avoids the isolation of the sensitive intermediate and allows for its efficient use in synthesis.
One strategy involves the controlled oxidation of stable precursors like ethanolamine. A selective oxidation catalyst can generate (E)-iminoacetaldehyde, which is then trapped by a nucleophile present in the reaction mixture. This tandem oxidation-trapping sequence requires careful optimization to ensure that the rate of generation of the iminoacetaldehyde does not exceed its rate of consumption, thereby minimizing side reactions and decomposition.
Another approach is the use of protected forms of aminoacetaldehyde that can be deprotected under the reaction conditions to release the reactive imine. For example, aminoacetaldehyde dimethyl acetal (B89532) can be hydrolyzed in the presence of an acid catalyst to generate (E)-iminoacetaldehyde, which then participates in an organocatalytic reaction.
The development of bifunctional catalysts that can both generate the reactive intermediate and control the stereochemistry of its subsequent reaction is a particularly elegant strategy. For instance, a chiral catalyst could facilitate the deprotection of a precursor and then bind to the resulting (E)-iminoacetaldehyde in a chiral environment, directing its reaction with an electrophile to produce an enantioenriched product. Computational studies are increasingly being used to design such sophisticated catalytic systems by providing insights into the reaction mechanisms and the factors that govern selectivity. nih.gov
Biochemical Roles and Enzymatic Transformations Involving Iminoacetaldehyde Fundamental Studies
Transient Formation and Intracellular Role of Iminoacetaldehyde in Model Biological Systems (Excluding Clinical Human Data)
Imines and their tautomeric enamine forms are recognized as short-lived, reactive metabolites that serve as crucial intermediates in a multitude of enzymatic reactions central to amino acid metabolism nih.gov. The formation of iminoacetaldehyde is conceptually linked to the metabolism of amino acids such as glycine (B1666218) and threonine. For instance, the degradation of threonine can yield glycine and acetaldehyde, and pathways involving aminoacetaldehyde could theoretically lead to the transient formation of iminoacetaldehyde through oxidation creative-proteomics.comkegg.jpgenome.jp.
These reactive intermediates, if not properly controlled, have the potential to cause metabolic damage by reacting with other cellular components researchgate.netresearchgate.net. The intracellular concentration of such transient species is therefore tightly regulated by enzymatic systems. The Rid protein superfamily, particularly the RidA subfamily, is a key player in this regulation. RidA proteins are conserved across all domains of life and function to hydrolyze and deaminate reactive enamines and imines, thus preventing the accumulation of these potentially toxic intermediates nih.govresearchgate.netresearchgate.net. While the primary characterized substrate for some RidA homologues is 2-aminoacrylate, their broader substrate specificity suggests a role in managing a range of similar reactive intermediates nih.govresearchgate.net.
The fundamental role of these imine intermediates is to act as electrophilic species, susceptible to nucleophilic attack, which is a key feature in many enzymatic C-N and C-C bond forming and breaking reactions rsc.orglibretexts.org.
Enzymatic Catalysis Mechanisms Involving Iminoacetaldehyde or Structurally Related Imine Intermediates
The enzymatic catalysis involving imines like iminoacetaldehyde predominantly revolves around their formation (as Schiff bases) and subsequent hydrolysis or transformation. Pyridoxal 5'-phosphate (PLP)-dependent enzymes are central to many of these reactions rsc.orglibretexts.org.
Formation of Imine Intermediates (Schiff Base Formation): The formation of an imine from an aldehyde (like acetaldehyde) and an amine is a reversible condensation reaction genome.jp. In an enzymatic context, the ε-amino group of a lysine (B10760008) residue in the active site often forms an internal aldimine with PLP. The first step in the catalytic cycle typically involves a transimination reaction, where the amino group of the substrate displaces the lysine's amino group, forming an external aldimine with the PLP cofactor libretexts.org. This process is crucial for activating the substrate for subsequent reactions such as decarboxylation, transamination, or racemization libretexts.org.
Enzymatic Hydrolysis of Imines: The hydrolysis of imines back to an aldehyde or ketone and an amine is the reverse of their formation and is a critical step in many enzymatic pathways to release the product and regenerate the enzyme's active site libretexts.org. The RidA protein family exemplifies enzymes that specialize in the hydrolysis of reactive imine/enamine intermediates. While the spontaneous hydrolysis of these intermediates can occur, RidA significantly accelerates this process, ensuring that their concentrations are kept at non-toxic levels nih.govresearchgate.net. The proposed mechanism involves the binding of the imine substrate in the active site, followed by a water-mediated nucleophilic attack on the imine carbon, leading to the formation of a carbinolamine intermediate which then breaks down to release the keto acid and ammonia (B1221849) nih.gov.
| Enzyme Family | General Function | Key Active Site Residues (Example) | Catalytic Strategy |
| Pyridoxal 5'-phosphate (PLP)-Dependent Enzymes | Catalyze a wide range of reactions in amino acid metabolism. | Lysine (for internal aldimine formation) | Covalent catalysis via Schiff base intermediates. |
| RidA Protein Family | Hydrolyze reactive enamine/imine intermediates. | Arginine (essential for activity) | General acid/base catalysis to facilitate water attack on the imine carbon. |
| Aldehyde Dehydrogenases (ALDHs) | Oxidize aldehydes to carboxylic acids. | Cysteine (catalytic nucleophile) | Covalent catalysis involving a thiohemiacetal intermediate. |
Mechanistic Investigations of Biologically Relevant Reactions Facilitated by Iminoacetaldehyde
Mechanistic studies of reactions involving iminoacetaldehyde and related imines often focus on their role as electrophilic intermediates. The C=N double bond of the imine is polarized, rendering the carbon atom susceptible to nucleophilic attack. This reactivity is harnessed by enzymes to facilitate a variety of transformations.
In the context of PLP-dependent enzymes, the formation of the external aldimine with the amino acid substrate is key to weakening the bonds around the α-carbon. The pyridinium (B92312) ring of PLP acts as an electron sink, stabilizing the negative charge that develops in the transition state upon cleavage of one of the bonds to the α-carbon libretexts.org. This allows for reactions that would otherwise be energetically unfavorable.
For enzymes that may process iminoacetaldehyde, such as certain aldehyde dehydrogenases, the mechanism would likely involve the nucleophilic attack of an active site residue (e.g., a cysteine) on the imine carbon, followed by hydride transfer to a cofactor like NAD(P)+ nih.gov.
Protein-Imine Interactions: Advanced Spectroscopic and Computational Approaches (Excluding Clinical Outcomes)
The direct study of transient intermediates like iminoacetaldehyde within an enzyme's active site is challenging. However, a combination of advanced spectroscopic and computational techniques has provided significant insights into protein-imine interactions.
Spectroscopic Approaches: Spectroscopic methods are invaluable for probing the electronic and structural environment of enzyme-bound intermediates.
UV-Visible Spectroscopy: The formation of Schiff base intermediates, such as the aldimine linkage between PLP and an amino acid, often results in a distinct chromophore that can be monitored by UV-visible spectroscopy. Changes in the absorption spectrum can provide information on the protonation state and local environment of the imine nih.gov.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about enzyme-substrate complexes. While the transient nature of iminoacetaldehyde makes direct observation difficult, studies on stable analogs or trapped intermediates can reveal key interactions within the active site.
Mass Spectrometry: Mass spectrometry is a powerful tool for identifying and characterizing protein-adducts, including those formed with reactive aldehydes and imines. It can be used to identify the specific amino acid residues that interact with these molecules nih.gov.
Computational Approaches: Computational methods complement experimental techniques by providing detailed, atomistic models of enzyme-substrate interactions and reaction mechanisms.
Molecular Docking: Docking simulations can predict the binding mode of a substrate like iminoacetaldehyde within an enzyme's active site. This can help identify key amino acid residues involved in substrate recognition and catalysis.
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods are powerful tools for studying enzymatic reaction mechanisms. The region of the active site where bond-breaking and bond-forming events occur is treated with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics. This approach allows for the calculation of reaction energy profiles and the characterization of transition states involving transient imine intermediates nsf.gov.
| Technique | Information Gained | Example Application |
| UV-Visible Spectroscopy | Electronic environment, protonation state of chromophoric imine intermediates. | Monitoring the formation of the PLP-amino acid external aldimine. |
| NMR Spectroscopy | Detailed 3D structure of enzyme-substrate complexes and intermediates. | Characterizing stable imine analogs bound to an enzyme active site. |
| Mass Spectrometry | Identification of protein-adducts and modification sites. | Identifying lysine residues that form Schiff bases with aldehydes. |
| Molecular Docking | Prediction of substrate binding modes and key interactions. | Docking iminoacetaldehyde into the active site of a putative metabolizing enzyme. |
| QM/MM Simulations | Reaction pathways, transition state structures, and energy barriers. | Elucidating the mechanism of enzymatic hydrolysis of an imine intermediate. |
Advanced Analytical Methodologies for Research on E Iminoacetaldehyde
Spectroscopic Techniques for In Situ Monitoring and Kinetic Studies of (E)-Iminoacetaldehyde Reactions
Spectroscopic methods are indispensable for the in situ monitoring of (E)-iminoacetaldehyde reactions, offering insights into reaction kinetics, mechanisms, and the transient species involved. These techniques allow for non-invasive analysis, which is crucial when studying delicate and reactive compounds.
Time-resolved spectroscopic methods are powerful tools for observing the fleeting existence of intermediates and transition states in chemical reactions.
Ultrafast Infrared (IR) Spectroscopy : This technique provides structural information with sub-picosecond time resolution, making it ideal for tracking the rapid formation and decay of (E)-iminoacetaldehyde and its reaction intermediates. By monitoring changes in the vibrational frequencies of key functional groups, such as the C=N stretch of the imine and the C=O stretch of the aldehyde, researchers can map out the reaction pathway in real-time. The high temporal resolution allows for the direct observation of vibrational energy transfer and solvent effects on the reaction dynamics. spectroscopyeurope.commdpi.com
Time-Resolved Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to monitor changes in the electronic structure of molecules during a reaction. mdpi.com For (E)-iminoacetaldehyde, this technique can track the consumption of reactants and the formation of products that have distinct chromophores. nih.gov The kinetics of the reaction can be determined by following the change in absorbance at a specific wavelength over time. This method is particularly useful for studying reactions that involve a color change or a significant shift in the UV-Vis absorption spectrum. researchgate.net
| Technique | Time Resolution | Information Obtained | Application to (E)-Iminoacetaldehyde |
| Ultrafast IR Spectroscopy | Femtoseconds to picoseconds | Vibrational dynamics, structural changes of functional groups | Monitoring the formation and decay of the imine and aldehyde moieties in real-time. |
| Time-Resolved UV-Vis Spectroscopy | Picoseconds to seconds | Electronic transitions, reaction kinetics | Following the overall reaction progress and determining rate constants. |
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and connectivity. Advanced NMR techniques are particularly valuable for studying complex reaction mixtures and identifying transient species.
Two-Dimensional (2D) NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in elucidating the structure of (E)-iminoacetaldehyde derivatives and adducts. wikipedia.orgnews-medical.net COSY experiments reveal proton-proton couplings, helping to establish the connectivity of the carbon skeleton, while HSQC correlates protons with their directly attached heteronuclei (like carbon-13 or nitrogen-15), providing unambiguous assignments of NMR signals. wikipedia.org These methods are crucial for characterizing the products of reactions involving (E)-iminoacetaldehyde.
In Situ NMR Monitoring : By conducting reactions directly within the NMR spectrometer, it is possible to monitor the progress of a reaction in real-time. nih.gov This approach allows for the identification of intermediates that may not be stable enough for isolation. Quantitative 2D NMR studies can also provide information on the relative concentrations of different species in a complex mixture. researchgate.net
| NMR Technique | Key Information | Relevance to (E)-Iminoacetaldehyde Research |
| COSY | 1H-1H correlations through bonds | Establishing the proton connectivity in reaction products and adducts. libretexts.org |
| HSQC | 1H-13C or 1H-15N one-bond correlations | Unambiguous assignment of proton and carbon/nitrogen signals in complex molecules. news-medical.net |
| In Situ Monitoring | Real-time concentration changes of reactants, intermediates, and products | Studying reaction kinetics and identifying transient intermediates. |
Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. scitepress.org These techniques are highly sensitive to changes in molecular structure and bonding, making them excellent tools for probing reaction mechanisms.
Infrared (IR) Spectroscopy : IR spectroscopy is particularly sensitive to polar functional groups and is therefore well-suited for studying the C=O and C=N bonds in (E)-iminoacetaldehyde and its derivatives. researchgate.net Changes in the position and intensity of these vibrational bands can provide information about hydrogen bonding, solvent interactions, and the formation of new chemical bonds.
Raman Spectroscopy : Raman spectroscopy is complementary to IR spectroscopy, as it is more sensitive to non-polar and symmetric vibrations. scitepress.org This makes it useful for studying the C=C backbone of any conjugated systems that may form during reactions of (E)-iminoacetaldehyde. Surface-enhanced Raman spectroscopy (SERS) can be used to enhance the signal of molecules adsorbed onto a metal surface, allowing for the detection of very low concentrations of analytes.
The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the reacting system. chemrxiv.orgnih.gov
Mass Spectrometric Approaches for the Identification of Transient (E)-Iminoacetaldehyde Adducts and Intermediates
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for identifying and characterizing the products of chemical reactions, including transient adducts and intermediates that may be present in low concentrations. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is particularly useful for identifying unknown products in a reaction mixture. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to provide structural information. aston.ac.uk By analyzing the fragmentation patterns, it is possible to deduce the structure of the parent ion. These techniques are invaluable for characterizing the transient adducts that (E)-iminoacetaldehyde may form with other molecules, such as proteins or DNA. nih.govnih.gov
Recent developments in mass spectrometry, such as data-dependent and data-independent acquisition methods, allow for the comprehensive profiling of complex mixtures and the identification of previously unknown compounds. mdpi.comnih.gov
Chromatographic Separation Techniques Coupled with High-Resolution Detection for (E)-Iminoacetaldehyde Derivatives
Chromatographic techniques are used to separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. When coupled with high-resolution detectors, such as mass spectrometers or diode array UV-Vis detectors, these methods provide a powerful platform for the analysis of complex reaction mixtures containing (E)-iminoacetaldehyde derivatives.
High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for separating non-volatile or thermally unstable compounds. nih.gov When coupled with a high-resolution mass spectrometer (HPLC-HRMS), it allows for the separation and identification of a wide range of (E)-iminoacetaldehyde derivatives and adducts. americanlaboratory.com The use of derivatization reagents can enhance the detectability of aldehydes by HPLC. nih.gov
Gas Chromatography (GC) : GC is well-suited for the separation of volatile compounds. drawellanalytical.com For the analysis of (E)-iminoacetaldehyde, which may be volatile, GC coupled with mass spectrometry (GC-MS) can provide high sensitivity and selectivity. nih.gov This technique is particularly useful for analyzing the headspace above a reaction mixture to detect any volatile products or intermediates.
| Chromatographic Technique | Coupled Detector | Application for (E)-Iminoacetaldehyde Research |
| HPLC | High-Resolution Mass Spectrometry (HRMS) | Separation and identification of non-volatile derivatives and adducts. |
| GC | Mass Spectrometry (MS) | Analysis of volatile derivatives and reaction byproducts. |
Development of Novel Sensor Platforms for Selective Detection of Iminoacetaldehyde in Complex Research Matrices
The development of selective and sensitive sensors for the detection of iminoacetaldehydes is an active area of research. These sensors can provide real-time monitoring of the compound in complex environments, such as biological systems or industrial processes.
Fluorescent Sensors : Fluorescent probes are designed to exhibit a change in their fluorescence properties upon reaction with a specific analyte. nih.govmdpi.com For aldehydes, these probes often utilize a chemical reaction, such as the formation of an imine or a cyclization reaction, to trigger a "turn-on" or ratiometric fluorescence response. nih.govmdpi.com The high sensitivity and selectivity of these probes make them suitable for detecting low concentrations of iminoacetaldehydes in complex matrices. rsc.orgrsc.org
Electrochemical Sensors : Electrochemical sensors detect analytes based on changes in electrical properties, such as current or potential. These sensors can be highly sensitive and offer the potential for miniaturization and portability. bath.ac.uk Spectroelectrochemical methods combine the advantages of electrochemistry and UV-Vis spectroscopy to provide two different signals in a single experiment, enhancing the reliability of detection. nih.gov
Surface-Enhanced Raman Scattering (SERS) Based Sensors : SERS-based sensors utilize the enhancement of the Raman signal of molecules adsorbed on nanostructured metal surfaces to achieve ultra-high sensitivity. technologynetworks.com These sensors can provide a unique vibrational fingerprint of the analyte, allowing for its selective detection even in the presence of interfering species.
The development of these novel sensor platforms holds great promise for the real-time, in situ detection of (E)-iminoacetaldehyde in a variety of research settings. nih.gov
Future Research Directions and Emerging Frontiers in E Iminoacetaldehyde Chemistry
Integration of Artificial Intelligence and Machine Learning in (E)-Iminoacetaldehyde Research
The study of transient and highly reactive species like (E)-iminoacetaldehyde is often limited by their fleeting existence, which makes experimental characterization challenging. nih.govacs.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to overcome these limitations by predicting molecular properties and reaction dynamics with high speed and accuracy.
Future research will likely focus on developing ML models trained on quantum chemistry data to predict the complex behavior of (E)-iminoacetaldehyde. mit.eduyoutube.com These models could rapidly calculate transition state structures for reactions involving the imine, a process that is extremely time-consuming with traditional quantum techniques. mit.edu By generating large datasets of computed properties—such as spectroscopic signatures for various conformers of iminoacetaldehyde—researchers can train algorithms to identify these species in complex experimental mixtures or even in interstellar space. researchgate.net Furthermore, generative AI could predict novel reaction pathways and products, guiding experimentalists toward unexplored chemical transformations. mit.eduillinois.edu ML-assisted analysis of data from transient reactor experiments could also provide high-resolution kinetic information, offering a deeper understanding of the formation and decay of this elusive intermediate. acs.org
Table 1: Potential AI/ML Applications in (E)-Iminoacetaldehyde Research
| Application Area | Research Goal | Potential Impact |
|---|---|---|
| Reaction Prediction | Elucidate reaction mechanisms and predict transition states. mit.edu | Accelerate discovery of new reactions and optimize existing ones. |
| Property Prediction | Forecast spectroscopic, thermodynamic, and kinetic properties. youtube.com | Aid in the detection and characterization of transient intermediates. researchgate.net |
| Kinetic Modeling | Analyze data from transient experiments to extract delicate kinetic information. acs.org | Provide precise rate constants for reactions involving (E)-iminoacetaldehyde. |
| Generative Chemistry | Propose novel synthetic routes and molecular structures. illinois.edu | Guide the design of new catalysts and materials. |
Sustainable and Green Chemistry Innovations in (E)-Iminoacetaldehyde Synthesis and Application
Modern synthetic chemistry increasingly emphasizes sustainability, focusing on minimizing waste, avoiding hazardous solvents, and using renewable resources. Future research on (E)-iminoacetaldehyde will undoubtedly align with these green chemistry principles, particularly in the synthesis and use of imines.
Innovations are expected in the development of solvent-free and catalyst-free reaction conditions. peerj.comresearchgate.net Methods such as microwave irradiation, ball milling, and the use of supercritical carbon dioxide as a traceless solvent and promoter are promising avenues for the green synthesis of imines. researchgate.netchemistryviews.orgorganic-chemistry.org Another key area is the advancement of catalytic processes that use earth-abundant metals or avoid metals entirely. rsc.orgrsc.orgresearchgate.net Direct synthesis from amines via aerobic oxidation, using oxygen from the air as the oxidant, represents a highly atom-economical and environmentally benign approach. rsc.orgchemistryviews.org
Biocatalysis offers a particularly attractive route for sustainable chemistry. nih.govnih.gov The use of enzymes like imine reductases (IREDs), transaminases, and oxidases can facilitate the synthesis of imines under mild, aqueous conditions with high selectivity. acsgcipr.orgacs.orgmdpi.com These enzymatic methods not only reduce the environmental impact but also provide access to chiral amines through the reduction of imine intermediates. researchgate.net
Table 2: Green Chemistry Strategies for Imine Chemistry
| Strategy | Description | Advantages |
|---|---|---|
| Alternative Solvents | Using water, supercritical CO2, or solvent-free conditions. researchgate.netchemistryviews.org | Reduces use of volatile organic compounds (VOCs); simplifies purification. |
| Biocatalysis | Employing enzymes (e.g., IREDs, transaminases) for synthesis. nih.govnih.govacsgcipr.org | High selectivity, mild reaction conditions (ambient temperature, neutral pH), biodegradable catalysts. acs.org |
| Heterogeneous Catalysis | Using solid-supported catalysts like Amberlyst-15. peerj.com | Easy separation and recyclability of the catalyst. |
| Aerobic Oxidation | Direct coupling of amines using O2 as the terminal oxidant. rsc.orgchemistryviews.org | High atom economy; avoids stoichiometric chemical oxidants. |
Rational Design of Next-Generation Catalysts Inspired by (E)-Iminoacetaldehyde Reactivity
The fundamental reactivity of (E)-iminoacetaldehyde, particularly the electrophilicity of its C=N bond, serves as a blueprint for designing advanced catalysts. nih.govmasterorganicchemistry.com Future research will focus on creating catalysts that can control and exploit this reactivity for complex molecular synthesis.
A significant frontier is the development of biomimetic catalysts that mimic the function of vitamin B6-dependent enzymes, such as transaminases, which expertly manage imine intermediates during amino acid metabolism. acs.orgrsc.orgrsc.org These artificial enzymes could be designed to perform highly enantioselective transamination reactions for the synthesis of valuable chiral amines. nih.govacs.org
Structure-guided and computational design will be pivotal in engineering enzymes with novel functions. nih.gov By identifying key amino acid residues in an enzyme's active site, researchers can rationally design variants with reversed or enhanced stereoselectivity for reactions involving imine intermediates. nih.gov Similarly, computational chemistry can guide the development of organometallic catalysts (e.g., based on iridium, rhodium, or copper) for efficient imine synthesis through dehydrogenation of amines or coupling of alcohols and amines. researchgate.netchemistryviews.orgorganic-chemistry.org Understanding the electronic structure and reactivity of a simple substrate like (E)-iminoacetaldehyde can provide crucial insights for optimizing the electronic and steric properties of these next-generation catalysts.
Expanding the Scope of Fundamental Biochemical Investigations of Iminoacetaldehyde Intermediates
Imines are central, albeit often transient, intermediates in a vast array of biochemical pathways, including amino acid metabolism and the biosynthesis of alkaloids. nih.govresearchgate.netnih.gov (E)-Iminoacetaldehyde serves as an archetypal model for these reactive species, and further investigation into its biochemical behavior is a key frontier.
A primary challenge is the in vivo detection and characterization of such short-lived metabolites. nih.gov Future research will likely involve developing more sensitive analytical techniques and molecular probes to trap and identify iminoacetaldehyde and related intermediates within cellular environments. These studies are crucial for understanding how enzymes prevent the accumulation of potentially toxic reactive species. nih.gov
The study of enzymes that have evolved to manage imine chemistry, such as those in the RidA protein family which hydrolyze reactive enamines/imines, will provide deeper insights into metabolic regulation and stress response. nih.gov Furthermore, exploring the role of iminium ions, the protonated form of imines, as key electrophiles in enzymatic C-C bond-forming reactions will continue to be a vibrant area of research, revealing new strategies for biosynthesis. rsc.org A thorough understanding of the lifecycle of simple imines like iminoacetaldehyde within a biological context can illuminate fundamental principles of enzyme catalysis and metabolic network design.
Exploration of (E)-Iminoacetaldehyde in Advanced Materials Science (Non-Biological Applications)
The carbon-nitrogen double bond of imines offers unique opportunities in materials science due to its dynamic covalent nature. This reversibility allows for the creation of materials that are responsive, recyclable, and self-healing. While (E)-iminoacetaldehyde itself is too volatile for direct application, its fundamental structure is the repeating unit of polyimines, making it a key conceptual building block for advanced materials.
A major emerging frontier is the development of vitrimers and covalent adaptive networks (CANs) based on imine chemistry. wikipedia.orgmdpi.com These materials behave like robust thermosets at operational temperatures but can be reprocessed and reshaped like thermoplastics at elevated temperatures due to the reversible exchange of imine bonds. mdpi.comrsc.org This allows for materials that are both strong and fully recyclable. The dynamic nature of the imine bond also imparts self-healing properties to polymers. wikipedia.org
Future research will focus on using imine chemistry to create novel functional materials. This includes designing transient supramolecular polymers that can be assembled and disassembled on demand by a chemical fuel, a concept that relies on the reversible formation and hydrolysis of imine bonds. acs.org Additionally, the imine functional group can be used to graft molecules onto the surfaces of inorganic materials, creating functional adsorbents for environmental remediation or antimicrobial applications. nih.gov The principles learned from the simple C=N bond in (E)-iminoacetaldehyde can thus be translated into the design of sophisticated, next-generation smart materials.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| (E)-Iminoacetaldehyde |
| Acetaldehyde |
| Amberlyst-15 |
| Carbon dioxide |
Q & A
Q. What statistical approaches mitigate skewed data in small-sample studies of reactive intermediates like (E)-acetaldehyde, imino-?
- Methodological Answer : Apply bootstrapping or Bayesian inference to account for high variance (e.g., 41% error in pharmacokinetic peaks ). Pair with sensitivity analysis to identify outlier-driven biases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
